7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN4O4S and its molecular weight is 396.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Oprea1_114539 is the Na+/K±ATPase . This enzyme maintains the neuron’s resting potential and the transmembrane gradient of K+ and Na+ cations, thus regulating ion transport and cellular volume . Different forms of Na+/K±ATPase are expressed in various classes of neurons and exhibit different characteristics .
Mode of Action
Oprea1_114539 interacts with its target, the Na+/K±ATPase, as an antagonist . This interaction results in changes to the electrophysiological characteristics of neurons . For instance, exposure to the compound results in depolarization of the resting membrane potential of neurons, decreased amplitude, and increased duration of the action potential of pyramidal neurons .
Biochemical Pathways
The inhibition of Na+/K±ATPase by Oprea1_114539 affects the balance of excitation and inhibition in neural networks . This is due to the role of Na+/K±ATPase in maintaining the neuron’s resting potential and regulating ion transport .
Result of Action
The action of Oprea1_114539 leads to molecular and cellular effects, including changes in the electrophysiological properties of neurons . For example, it causes a decrease in the amplitude of afterhyperpolarization in fast-spiking interneurons . Furthermore, both types of neurons exhibit a decrease in the threshold of action potential generation and the current at which depolarization block occurs .
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-methylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)26-2)7-10(22)8-25-11-5-3-9(17)4-6-11/h3-6,10,22H,7-8H2,1-2H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJECIOJJNINSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CC(COC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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